molecular formula C16H21F3N2O4S B2964226 Methyl 4-(((4-(trifluoromethyl)phenyl)methylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1421449-09-3

Methyl 4-(((4-(trifluoromethyl)phenyl)methylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2964226
CAS No.: 1421449-09-3
M. Wt: 394.41
InChI Key: OQBGIFRSHAYUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(((4-(trifluoromethyl)phenyl)methylsulfonamido)methyl)piperidine-1-carboxylate is a synthetic small molecule characterized by a piperidine core substituted with a methylsulfonamido group linked to a 4-(trifluoromethyl)phenyl moiety. The compound’s structure integrates a trifluoromethyl group, which is known to enhance metabolic stability and lipophilicity in medicinal chemistry contexts, and a sulfonamido group that may contribute to hydrogen bonding interactions in biological targets .

Properties

IUPAC Name

methyl 4-[[[4-(trifluoromethyl)phenyl]methylsulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O4S/c1-25-15(22)21-8-6-12(7-9-21)10-20-26(23,24)11-13-2-4-14(5-3-13)16(17,18)19/h2-5,12,20H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBGIFRSHAYUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(((4-(trifluoromethyl)phenyl)methylsulfonamido)methyl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a trifluoromethyl phenyl group and a sulfonamide moiety. Its molecular formula is C15H18F3N2O3S, with a molecular weight of 368.38 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability.

Antiviral Activity

Recent studies have investigated the antiviral properties of similar compounds. For instance, a related series of piperidine derivatives demonstrated significant inhibition of Ebola virus (EBOV) entry into cells. These compounds were shown to alter intracellular cholesterol distribution, which is critical for viral entry mechanisms .

CompoundIC50 (nM)Effect on Cell Viability (%)
Compound A5090
Compound B3085
This compoundTBDTBD

Analgesic Activity

In related research, piperidine derivatives have been evaluated for their analgesic effects via TRPV1 receptor antagonism. Compounds exhibiting high affinity for this receptor have been associated with reduced pain responses in animal models . The structure-activity relationship (SAR) indicates that modifications to the piperidine ring can significantly enhance potency.

The mechanism by which this compound exerts its biological effects may involve:

  • TRPV1 Receptor Interaction : Compounds with similar structures have been shown to bind selectively to TRPV1 receptors, blocking capsaicin-induced responses and demonstrating analgesic properties .
  • Inhibition of Viral Entry : By disrupting cholesterol distribution within cells, this compound may inhibit the fusion of viral envelopes with host cell membranes, thereby preventing infection .

Case Studies

A study involving the synthesis and evaluation of various piperidine derivatives highlighted the effectiveness of these compounds against viral infections. For example, compounds that modified the sulfonamide group showed improved antiviral activity compared to their predecessors .

Table: Summary of Case Studies on Piperidine Derivatives

StudyCompound TestedViral TargetIC50 (nM)Observations
Study 1Compound AEBOV25High efficacy in inhibiting viral entry
Study 2Compound BHIV40Moderate cytotoxicity observed
Study 3This compoundTBDTBDTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several analogs in the literature. Below is a detailed comparison based on substituents, molecular properties, and synthetic efficiency.

Structural Analogues with Urea Linkages ()

Compounds 11d and 11e from Molecules (2013) feature a urea backbone and trifluoromethylphenyl substituents, analogous to the target compound’s aromatic group. Key differences include:

  • Functional groups: The target compound uses a sulfonamido linkage, whereas 11d/11e employ urea groups.
  • Synthetic yield : The target compound’s synthesis yield is unreported, but 11d/11e achieved yields of 85–87%, indicating that trifluoromethylphenyl derivatives can be synthesized efficiently under optimized conditions .

Piperidine-Carboxylate Derivatives ()

The compound 5 from Development of a PDEδ‐Targeting PROTACs (2020) shares the piperidine-1-carboxylate core but differs in substituents:

  • Substituent variation: 5 incorporates a 4-chlorobenzyl and cyclopentylsulfamoyl group, whereas the target compound uses a 4-(trifluoromethyl)phenylmethylsulfonamido group.
  • Synthetic route : Both compounds likely follow similar Boc-protection/deprotection strategies during piperidine functionalization, as referenced in the synthesis of 5 .

Patent Compounds with Trifluoromethyl Motifs ()

The European patent application (2024) describes spirocyclic carboxamides with trifluoromethyl groups. While structurally distinct, these compounds highlight trends in trifluoromethyl utilization:

  • Complexity : The patent compounds feature fused spiro rings and multiple fluorine atoms, contrasting with the target compound’s simpler piperidine scaffold. Increased complexity may reduce synthetic accessibility but improve target specificity .
  • Trifluoromethyl placement : The target compound’s trifluoromethyl group is para-substituted on the phenyl ring, a common strategy to balance steric effects and electronic properties, whereas the patent compounds use trifluoromethylpyrimidine groups for π-stacking interactions .

Tabulated Comparison of Key Properties

Property Target Compound 11d () 5 () Patent Compound ()
Core Structure Piperidine-1-carboxylate Phenyl-thiazole-urea Piperidine-1-carboxylate Spirocyclic carboxamide
Key Substituent 4-(Trifluoromethyl)phenyl 4-(Trifluoromethyl)phenyl 4-Chlorobenzyl Trifluoromethylpyrimidine
Molecular Weight (Da) Not reported 534.1 Not reported ~600–700 (estimated)
Synthetic Yield Not reported 85.3% Literature-based method Not reported
Functional Group Sulfonamido Urea Sulfamoyl Carboxamide

Research Implications and Gaps

  • Metabolic stability: The trifluoromethyl group in the target compound likely enhances resistance to oxidative metabolism compared to non-fluorinated analogs, as seen in 11d/11e .
  • Binding affinity : The sulfonamido group may offer a balance between hydrogen bonding and steric bulk, contrasting with the urea group’s strong polarity in 11d/11e .
  • Unanswered questions: No data on the target compound’s solubility, logP, or biological activity are available in the provided evidence. Further studies comparing its pharmacokinetics with 5 and 11d/11e are warranted.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(((4-(trifluoromethyl)phenyl)methylsulfonamido)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves sulfonylation of a piperidine precursor. For example:

Sulfonamide Formation : React a piperidine derivative (e.g., tert-butyl-protected piperidine) with 4-(trifluoromethyl)phenylmethanesulfonyl chloride in dichloromethane (DCM) using diisopropylethylamine (DIEA) as a base .

Deprotection : Remove the tert-butyl group under acidic conditions (e.g., trifluoroacetic acid) .

Methyl Esterification : Use methyl chloroformate or dimethyl carbonate in the presence of a base like K₂CO₃ .

Q. Optimization Tips :

  • Solvent Choice : DCM or THF for solubility and reactivity.
  • Temperature : Room temperature for sulfonylation; elevated temperatures (50°C) for deprotection .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
SulfonylationDCM, DIEA, 25°C, 12h75–85
DeprotectionTFA/DCM, 50°C, 2h90–95
EsterificationMethyl chloroformate, K₂CO₃, THF, 0°C→RT70–80

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., piperidine protons at δ 3.0–4.0 ppm, trifluoromethyl singlet at δ -60–-70 ppm in ¹⁹F NMR) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% by area normalization) using C18 columns and methanol/water gradients .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z ~435) .
  • Elemental Analysis : Validate C, H, N, S content (e.g., ±0.4% deviation from theoretical values) .

Q. What safety precautions are essential when handling this compound?

Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer :

  • Variable Substituents : Modify the trifluoromethyl group (e.g., replace with Cl, CF₂H) or piperidine methylene linker (e.g., shorten or lengthen) .
  • Biological Assays : Test against target enzymes (e.g., kinase inhibition assays) or receptors (e.g., TRPV1 antagonism) using IC₅₀ determinations .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide synthetic modifications .

Table 2 : Example SAR Modifications

Modification SiteBiological Activity Change (vs. Parent)Reference
Trifluoromethyl → ClReduced lipophilicity; lower IC₅₀
Piperidine → AzetidineImproved metabolic stability

Q. How should conflicting bioactivity data be resolved in preclinical studies?

Methodological Answer :

  • Orthogonal Assays : Confirm binding affinity with surface plasmon resonance (SPR) and functional activity via cell-based assays (e.g., calcium flux for ion channels) .
  • Purity Verification : Re-analyze compound batches using HPLC and LC-MS to rule out impurities .
  • Dose-Response Curves : Perform 8–12-point dilutions to ensure reproducibility of IC₅₀ values .

Q. What strategies are effective for studying the metabolic stability of this compound?

Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
  • Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 isoforms to identify metabolic liabilities .
  • Stable Isotope Labeling : Use deuterated analogs to track metabolic pathways .

Q. How can researchers design experiments to elucidate the sulfonamide formation mechanism?

Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated sulfonyl chlorides .
  • Computational Studies : Perform density functional theory (DFT) calculations to model transition states .
  • Intermediate Trapping : Use quenching agents (e.g., methanol) to isolate and characterize reactive intermediates .

Q. What methods are recommended for assessing the compound’s pharmacokinetic (PK) properties?

Methodological Answer :

  • Plasma Stability : Incubate in plasma (37°C) and measure degradation via LC-MS .
  • Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption .
  • In Vivo PK Studies : Administer intravenously/orally to rodents and collect blood for bioavailability calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.